molecular formula C13H11N3OS B2713419 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine CAS No. 478050-41-8

3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine

Cat. No. B2713419
CAS RN: 478050-41-8
M. Wt: 257.31
InChI Key: NSRASBJWRTUMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Scientific Research Applications

1. Antifolate Inhibitors of Thymidylate Synthase

Compounds structurally related to 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine have been studied for their potential as antifolate inhibitors of thymidylate synthase (TS). Such inhibitors are significant in research for their antitumor and antibacterial properties. For instance, certain analogues containing a 5-thio substituent demonstrated potent inhibition against human TS, suggesting potential applications in cancer therapy (Gangjee et al., 1996).

2. Synthesis of Heterocyclic Compounds

Research has explored the use of related compounds in the synthesis of various heterocycles, such as pyrimidinone and thiazole derivatives. These heterocycles are valuable in medicinal chemistry for their diverse biological activities. For example, the reaction of similar structures with active methylene compounds has been shown to yield heterocyclic products with potential pharmacological applications (Shibuya, 1984).

3. Molecular Docking Studies for Drug Efficacy

Studies involving molecular docking have utilized compounds similar to 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine to evaluate their potential as drug candidates. For instance, the interaction between synthesized compounds and specific enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase has been investigated, which is crucial in developing new anti-inflammatory and anti-cancer drugs (Thangarasu et al., 2019).

4. Antimicrobial Applications

Novel series of pyrazolo[1,5-a]pyrimidine compounds, structurally related to 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine, have shown promising results in antimicrobial studies. These compounds have demonstrated activity exceeding that of reference drugs, particularly against bacteria and fungi, highlighting their potential in addressing antimicrobial resistance (Alsaedi et al., 2019).

properties

IUPAC Name

3-methyl-4-(2-methylphenyl)sulfanyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-5-3-4-6-10(8)18-13-11-9(2)16-17-12(11)14-7-15-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRASBJWRTUMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=NC=NC3=C2C(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.